molecular formula C9H7FN2 B070600 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine CAS No. 182743-91-5

3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine

Cat. No. B070600
M. Wt: 162.16 g/mol
InChI Key: PHXKSRVHISUOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine, also known as BODIPY-FL-diazirine, is a fluorescent probe that has been widely used in scientific research. It is a diazirine-containing compound that can be used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine.

Scientific Research Applications

3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine has been widely used in scientific research as a fluorescent probe. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine can be incorporated into proteins or other biomolecules, and upon exposure to UV light, the diazirine moiety can covalently crosslink with nearby molecules. This allows researchers to identify interacting partners of the labeled molecule and study the structure and function of complex biomolecular systems.

Mechanism Of Action

The mechanism of action of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine involves the covalent crosslinking of the diazirine moiety with nearby biomolecules upon exposure to UV light. The resulting crosslinks can be used to identify interacting partners of the labeled molecule and study the structure and function of complex biomolecular systems.

Biochemical And Physiological Effects

3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine is a relatively non-toxic compound that has been used in a variety of biochemical and physiological studies. The covalent crosslinking of the diazirine moiety with nearby biomolecules upon exposure to UV light can result in changes in the structure and function of the labeled molecule and its interacting partners. These changes can have downstream effects on biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine in lab experiments include its ability to covalently crosslink with nearby biomolecules, allowing researchers to identify interacting partners and study complex biomolecular systems. The fluorescent properties of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine also make it easy to visualize and track in experiments. However, the limitations of using 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine include the need for UV light exposure to induce covalent crosslinking, which can result in phototoxicity and other experimental artifacts.

Future Directions

There are many future directions for the use of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine in scientific research. One potential direction is the development of new synthetic methods for 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine that are more efficient and cost-effective. Another direction is the application of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine in new areas of research, such as the study of protein-lipid interactions in cell membranes. Additionally, the development of new techniques for the analysis of covalent crosslinks formed by 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine could lead to a better understanding of complex biomolecular systems.

Synthesis Methods

The synthesis of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine involves the reaction of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-hydroxyflavone with trifluoromethanesulfonic anhydride and diazomethane. This reaction results in the formation of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine. The synthesis of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine is a multistep process that requires careful attention to detail and purification to obtain a high-quality product.

properties

CAS RN

182743-91-5

Product Name

3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine

InChI

InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2

InChI Key

PHXKSRVHISUOMR-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C21)C3(N=N3)F

Canonical SMILES

C1C(C2=CC=CC=C21)C3(N=N3)F

synonyms

3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI)

Origin of Product

United States

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